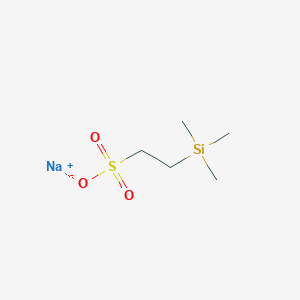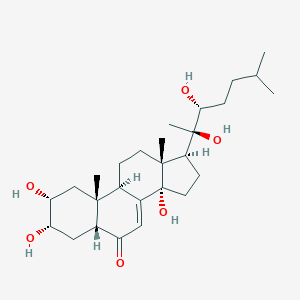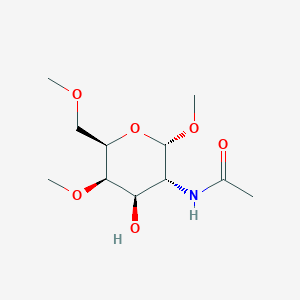
5-Amino-1-benzylimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-benzylimidazole-4-carboxamide, also known as AICA ribonucleotide or ZMP, is a purine nucleotide that plays a crucial role in the biosynthesis of adenosine triphosphate (ATP). It is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that regulates cellular energy homeostasis. In recent years, AICA ribonucleotide has gained attention as a potential therapeutic agent for various metabolic disorders, including diabetes, obesity, and cancer.
Mechanism Of Action
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide activates AMPK by mimicking the effects of AMP, which leads to the phosphorylation of various downstream targets involved in energy metabolism. AMPK activation results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, leading to increased ATP production and energy expenditure.
Biochemical And Physiological Effects
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide has been shown to have various biochemical and physiological effects. It can activate AMPK in various tissues, including the liver, muscle, and adipose tissue. It can also increase glucose uptake in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide has also been shown to increase fatty acid oxidation in the liver and muscle, leading to reduced lipid accumulation.
Advantages And Limitations For Lab Experiments
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide has several advantages for lab experiments, including its stability and solubility in water and cell culture media. It can also be easily synthesized using chemical or enzymatic methods. However, 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide can be expensive and may have variable effects depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide. One area of interest is the development of novel AMPK activators that are more potent and selective than 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide. Another area of interest is the development of combination therapies that target multiple metabolic pathways for the treatment of metabolic disorders. Additionally, further studies are needed to determine the long-term effects and safety of 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide in humans.
Synthesis Methods
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 1-benzylimidazole-4-carboxamide with 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide in the presence of a coupling agent. Enzymatic synthesis involves the use of purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA) enzymes to catalyze the conversion of inosine to 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide.
Scientific Research Applications
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide has been extensively studied for its potential therapeutic effects on various metabolic disorders. In vitro and in vivo studies have shown that 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide can improve glucose uptake, increase fatty acid oxidation, and reduce inflammation. It has also been shown to have antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis.
properties
CAS RN |
3815-69-8 |
|---|---|
Product Name |
5-Amino-1-benzylimidazole-4-carboxamide |
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-amino-1-benzylimidazole-4-carboxamide |
InChI |
InChI=1S/C11H12N4O/c12-10-9(11(13)16)14-7-15(10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,16) |
InChI Key |
JAODJMVGFQELNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)










